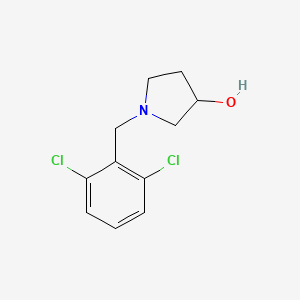

1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol

Description

Structural Diversity and Importance of Pyrrolidine (B122466) Derivatives in Organic Synthesis

The pyrrolidine ring, a saturated heterocycle, is a fundamental structural unit in a multitude of natural products, pharmaceuticals, and functional materials. nih.govfrontiersin.org Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological activity. nih.gov This inherent stereochemistry, with the potential for multiple chiral centers, provides a rich playground for synthetic chemists to explore a vast chemical space. nih.gov

In organic synthesis, pyrrolidine derivatives serve as indispensable intermediates and chiral auxiliaries. mdpi.com The nitrogen atom within the ring can act as a nucleophile or a base, and its reactivity can be readily modulated. The ring itself can be constructed through various synthetic strategies, including cycloaddition reactions and the functionalization of existing ring systems. acs.org This versatility has cemented the pyrrolidine scaffold as a privileged structure in the design and synthesis of complex molecular targets.

The Role of Benzyl (B1604629) Substitution in Modulating Molecular Architecture and Reactivity

The introduction of a benzyl group—a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group—onto a molecule can significantly influence its properties. nih.gov Benzyl groups can impact a molecule's steric profile, lipophilicity, and electronic characteristics. The aromatic ring of the benzyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular assembly and binding to biological targets. nih.gov

From a reactivity standpoint, the benzylic position (the carbon atom attached to the benzene ring) is known for its unique reactivity. Furthermore, the benzyl group can serve as a protecting group for amines and alcohols in multi-step syntheses, owing to its relative stability under a range of reaction conditions and the availability of methods for its selective removal. The steric bulk of the benzyl group can also direct the stereochemical outcome of reactions on adjacent parts of the molecule. nih.gov

Specific Context of Dichlorobenzyl Functionalization within Pyrrolidin-3-ol Systems

The functionalization of the benzyl group with chlorine atoms, as seen in a dichlorobenzyl moiety, introduces further layers of complexity and utility. The position of the chlorine atoms on the benzene ring is crucial in determining their effect. In the case of 1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol, the two chlorine atoms are located at the ortho-positions of the benzyl group.

While detailed research findings on the specific compound this compound are not extensively available in peer-reviewed literature, its chemical identity is established, and it is available from commercial suppliers. Its synthesis would likely involve the N-alkylation of pyrrolidin-3-ol with 2,6-dichlorobenzyl chloride. cymitquimica.com The steric hindrance from the two ortho-chlorine atoms on the 2,6-dichlorobenzyl chloride might necessitate specific reaction conditions to achieve efficient alkylation.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide predicted or typical data for a molecule of this nature.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data is computationally predicted and has not been experimentally verified.

Table 2: Typical Spectroscopic Data for N-Benzylpyrrolidine Derivatives

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for the pyrrolidine ring protons, a singlet for the benzylic methylene protons, and signals in the aromatic region for the dichlorophenyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrrolidine ring, the benzylic carbon, and the aromatic carbons of the dichlorophenyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

This table represents general expectations for a molecule with this structure and is not based on experimental data for the specific compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMOOVSTCKWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 2,6 Dichlorobenzyl Pyrrolidin 3 Ol

Retrosynthetic Strategies for N-Benzylpyrrolidin-3-ol Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For N-benzylpyrrolidin-3-ol derivatives like 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol, the primary disconnections involve the C-N bond of the benzyl (B1604629) group and the bonds forming the pyrrolidine (B122466) ring.

A common strategy involves disconnecting the N-benzyl bond, leading to two key fragments: pyrrolidin-3-ol and a 2,6-dichlorobenzyl electrophile (e.g., 2,6-dichlorobenzyl bromide). This approach simplifies the synthesis to the preparation of the pyrrolidin-3-ol core and a subsequent N-alkylation step.

One reported strategy for the synthesis of hydroxypyrrolidine-containing natural products involves the reductive amination of β-ketochlorohydrins. acs.org This approach could be adapted for the synthesis of N-benzylpyrrolidin-3-ol derivatives.

Formation of the Pyrrolidine Core in Substituted Pyrrolidin-3-ol Synthesis

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization reactions and stereoselective methods have been developed for this purpose.

Several methods are employed for the formation of the pyrrolidine ring in the synthesis of pyrrolidin-3-ol derivatives. These methods often involve the intramolecular cyclization of acyclic precursors.

One common approach is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, followed by reduction to form the pyrrolidine ring. mdpi.com Another method involves the cyclization of 1,4-amino alcohols under acidic or basic conditions. mdpi.com

A versatile method for the synthesis of 2,5-disubstituted 3-hydroxypyrrolidines involves the reductive annulation of β-iminochlorohydrins, which are accessible from β-ketochlorohydrins. acs.org This strategy has been successfully applied to the synthesis of the fungal metabolite (+)-preussin. acs.org

Furthermore, the hydrogenation of a nitrile group in the presence of a metal catalyst can lead to the reduction of the nitrile and an in situ intramolecular cyclization to form the chiral 3-hydroxypyrrolidine. google.com The cyclization of acyclic alcohols using reagents like sodium hydride in DMF has also been reported for the synthesis of protected pyrrolidines. mdpi.com

| Cyclization Method | Precursor | Key Reagents/Conditions | Reference |

| Reductive Amination | 1,4-Dicarbonyl compound and primary amine | Reducing agent | mdpi.com |

| Amino Alcohol Cyclization | 1,4-Amino alcohol | Acidic or basic conditions | mdpi.com |

| Reductive Annulation | β-Iminochlorohydrin | Reduction | acs.org |

| Nitrile Hydrogenation and Cyclization | Cyanohydrin derivative | Metal catalyst, Hydrogen | google.com |

| Acyclic Alcohol Cyclization | Acyclic alcohol | NaH, DMF | mdpi.com |

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is crucial for the synthesis of biologically active compounds. Several stereoselective strategies have been developed.

One approach utilizes chiral starting materials. For example, chiral 1,2,4-tributanetriol or its derivatives can serve as precursors for the synthesis of N-substituted-3-hydroxypyrrolidines. google.com The synthesis of chiral 3-hydroxypyrrolidine can also be achieved through the hydrogenation of a starting material in the presence of a metal catalyst, where the reduction of a nitrile group and in situ intramolecular cyclization occur simultaneously. google.com

Biocatalysis offers a highly stereoselective method for the synthesis of chiral 3-hydroxypyrrolidines. The hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. HXN-200 can produce (R)- or (S)-N-protected 3-hydroxypyrrolidines with high enantiomeric excess. sonar.chresearchgate.net The stereoselectivity can be influenced by the choice of the N-protecting group. sonar.chresearchgate.net

Diastereoselective 1,3-dipolar cycloadditions are powerful tools for generating multiple stereocenters simultaneously. acs.org The reaction of azomethine ylides with alkenes can produce highly substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.org

A convergent and stereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines has been developed through the reductive annulation of β-iminochlorohydrins. acs.org This method provides rapid access to a variety of 2,5-syn-pyrrolidines. acs.org

| Stereoselective Method | Key Feature | Example/Application | Reference |

| Chiral Pool Synthesis | Use of chiral starting materials | Synthesis from chiral 1,2,4-tributanetriol | google.com |

| Biocatalytic Hydroxylation | Enantioselective C-H oxidation | Hydroxylation of N-protected pyrrolidines with Sphingomonas sp. HXN-200 | sonar.chresearchgate.net |

| 1,3-Dipolar Cycloaddition | Diastereoselective formation of multiple stereocenters | Reaction of azomethine ylides with alkenes | acs.org |

| Reductive Annulation | Stereoselective cyclization | Synthesis of 2,5-syn-pyrrolidines from β-iminochlorohydrins | acs.org |

Introduction of the 2,6-Dichlorobenzyl Moiety onto the Pyrrolidine Nitrogen

The final key step in the synthesis of this compound is the attachment of the 2,6-dichlorobenzyl group to the nitrogen atom of the pyrrolidin-3-ol core.

The most common method for introducing the benzyl group is through N-alkylation. This typically involves the reaction of pyrrolidin-3-ol with a 2,6-dichlorobenzyl halide, such as 2,6-dichlorobenzyl bromide or chloride, in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. Common bases include potassium carbonate, sodium hydride, and triethylamine.

For instance, the synthesis of Daclatasvir involves the initial alkylation of N-protected proline with a bis(bromoethanone) derivative. nih.gov While this is not a direct benzylation, it demonstrates the principle of N-alkylation in a complex pyrrolidine system.

A key challenge in the N-alkylation of pyrrolidin-3-ol is achieving high regioselectivity for N-alkylation over O-alkylation of the hydroxyl group. The nitrogen atom is generally more nucleophilic than the oxygen atom of the secondary alcohol, which favors N-alkylation. However, under certain conditions, particularly with strong bases that can deprotonate the alcohol, O-alkylation can become a competing side reaction.

To enhance N-selectivity, the reaction conditions can be optimized. For example, using a weaker base and a polar aprotic solvent can favor the desired N-alkylation. In some cases, protection of the hydroxyl group may be necessary to ensure exclusive N-functionalization, followed by a deprotection step.

Optimization of Reaction Conditions and Yields for Research Synthesis

The optimization of the synthesis of this compound via reductive amination is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of reducing agent, solvent, reaction temperature, and stoichiometry of the reactants.

Reducing Agents: A variety of reducing agents can be employed for reductive amination. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent that is often favored as it can be used in a one-pot procedure without the need to pre-form the imine intermediate. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

Solvents: The choice of solvent is critical and is often dictated by the solubility of the reactants and the nature of the reducing agent. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently used with sodium triacetoxyborohydride. For catalytic hydrogenation, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are common.

Temperature and Reaction Time: Reductive aminations are typically carried out at room temperature, although gentle heating may be employed to drive the reaction to completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and the chosen conditions.

Stoichiometry: The stoichiometry of the reactants is another important factor. Typically, a slight excess of the amine or the aldehyde may be used to ensure complete conversion of the limiting reagent.

A representative, optimized procedure for the synthesis of this compound via reductive amination is as follows: To a solution of 3-hydroxypyrrolidine (1.0 equivalent) and 2,6-dichlorobenzaldehyde (B137635) (1.1 equivalents) in dichloromethane is added sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature. The reaction mixture is stirred for 12-24 hours, after which it is quenched with a saturated aqueous solution of sodium bicarbonate.

The following interactive data table summarizes the optimization of various reaction parameters for the synthesis of N-benzyl-3-hydroxypyrrolidine, a close analog of the target compound, which provides insights into the conditions that would likely be optimal for the synthesis of this compound.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | DCM | 25 | 12 | 85 |

| 2 | NaBH₃CN | MeOH | 25 | 24 | 78 |

| 3 | H₂/Pd-C | EtOH | 25 | 16 | 92 |

| 4 | NaBH(OAc)₃ | DCE | 50 | 8 | 88 |

Purification and Isolation Methodologies for Synthetic Products

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Extraction: Following the reaction quench, the product is typically extracted from the aqueous layer into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: The most common method for the purification of N-substituted pyrrolidin-3-ol derivatives is column chromatography. google.comgoogleapis.com Silica (B1680970) gel is a frequently used stationary phase. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically employed to elute the product from the column. The polarity of the eluent is gradually increased to first elute any non-polar impurities, followed by the desired product. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product. For compounds that are sensitive to silica gel, alumina (B75360) may be used as an alternative stationary phase. google.comgoogleapis.com

Crystallization: If the synthesized compound is a solid, crystallization can be an effective purification technique. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, particularly if the impurities have significantly different boiling points. google.com

The following interactive data table outlines a typical purification scheme for a synthesized N-arylmethyl-pyrrolidin-3-ol.

| Step | Method | Details | Expected Outcome |

|---|---|---|---|

| 1 | Work-up | Aqueous quench followed by extraction with an organic solvent. | Removal of inorganic salts and water-soluble byproducts. |

| 2 | Drying | Drying of the organic extract over an anhydrous salt. | Removal of residual water. |

| 3 | Concentration | Removal of the solvent under reduced pressure. | Crude product as an oil or solid. |

| 4 | Chromatography | Column chromatography on silica gel with a suitable eluent system. | Isolation of the pure product from starting materials and non-polar impurities. |

| 5 | Final Concentration | Removal of chromatography solvents under reduced pressure. | Pure this compound. |

Chemical Reactivity and Transformation Studies of 1 2,6 Dichlorobenzyl Pyrrolidin 3 Ol

Reactions Involving the Hydroxyl Group at Position 3

The secondary alcohol at the C-3 position of the pyrrolidine (B122466) ring is a versatile functional group that can undergo several key reactions, including derivatization, oxidation, reduction, and nucleophilic substitution.

Derivatization via Esterification and Etherification

The hydroxyl group of 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol can be readily converted into esters and ethers to modify the compound's physicochemical properties.

Esterification: This transformation is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and facilitate the reaction. The choice of acylating agent allows for the introduction of a wide array of ester functionalities.

Etherification: The formation of an ether linkage can be accomplished through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

| Reaction Type | Reagents | Product |

| Esterification | Acyl chloride (RCOCl), Base | 1-(2,6-Dichlorobenzyl)pyrrolidin-3-yl ester |

| Etherification | Alkyl halide (R'-X), Strong Base | 3-Alkoxy-1-(2,6-dichlorobenzyl)pyrrolidine |

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol can be oxidized to a ketone or, in principle, the corresponding ketone can be reduced back to the alcohol.

Oxidation: Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, can be employed to convert the secondary alcohol to the corresponding ketone, 1-(2,6-dichlorobenzyl)pyrrolidin-3-one. Harsher oxidizing conditions are generally avoided to prevent potential side reactions at the nitrogen atom or the benzyl (B1604629) group.

Reduction: While the starting material is already an alcohol, the corresponding ketone, 1-(2,6-dichlorobenzyl)pyrrolidin-3-one, can be reduced to form this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The use of these reagents would regenerate the alcohol.

| Transformation | Reagents | Product |

| Oxidation | PCC, Dess-Martin periodinane | 1-(2,6-Dichlorobenzyl)pyrrolidin-3-one |

| Reduction of Ketone | NaBH4, LiAlH4 | This compound |

Nucleophilic Displacements and Rearrangements

The hydroxyl group is a poor leaving group; therefore, for nucleophilic displacement to occur, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate). Once activated, the C-3 position becomes susceptible to attack by various nucleophiles.

Rearrangement reactions are less common for this specific structure under typical conditions but could potentially be induced under specific acidic or thermal conditions, although this is not a prominent feature of its chemistry.

Reactivity of the Pyrrolidine Nitrogen Center

The tertiary amine of the pyrrolidine ring is nucleophilic and basic, making it a reactive center for various transformations.

Acylation and Sulfonylation Reactions

Acylation: The nitrogen atom can react with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acylpyrrolidinium salt, which may then undergo further reactions. This reaction is analogous to the acylation of other tertiary amines.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide derivative, though this is more typical for primary and secondary amines. For a tertiary amine, the reaction would likely result in the formation of a quaternary sulfonylammonium salt.

| Reaction Type | Reagents | Product |

| Acylation | Acyl chloride (RCOCl) | N-Acyl-1-(2,6-dichlorobenzyl)pyrrolidin-3-ol salt |

| Sulfonylation | Sulfonyl chloride (RSO2Cl) | N-Sulfonyl-1-(2,6-dichlorobenzyl)pyrrolidin-3-ol salt |

Formation of Quaternary Ammonium Salts and N-Oxides

N-Oxides: The nitrogen atom can be oxidized to form an N-oxide. This is typically achieved by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.org The formation of an N-oxide can alter the electronic and steric properties of the molecule, potentially influencing its biological activity. nih.gov Heterocyclic N-oxides are a class of compounds with various therapeutic applications. nih.gov

| Transformation | Reagents | Product |

| Quaternization | Alkyl halide (R'-X) | 1-(2,6-Dichlorobenzyl)-1-alkylpyrrolidin-3-ol salt |

| N-Oxidation | H2O2, m-CPBA | This compound-N-oxide |

Chemical Modifications of the Dichlorobenzyl Aromatic System

The chemical modification of the 2,6-dichlorobenzyl moiety within this compound presents a significant synthetic challenge due to the steric hindrance and electronic deactivation imposed by the two chlorine atoms positioned ortho to the benzylic carbon. Nevertheless, modern synthetic methodologies offer potential avenues for the functionalization of this sterically encumbered and electron-poor aromatic ring.

Directed Aromatic Functionalization (if applicable, considering steric and electronic effects)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca For this compound, the pyrrolidinyl nitrogen or the hydroxyl group could potentially act as a DMG. However, the extreme steric congestion around the aromatic ring due to the two chlorine atoms and the bulky benzyl substituent would likely render directed metalation at the C3 or C5 positions highly challenging.

The electronic effects of the chlorine atoms, being inductively withdrawing and weakly deactivating, further decrease the acidity of the aromatic protons, making deprotonation more difficult. While stronger bases or additives like TMEDA are known to enhance the reactivity of organolithium reagents, the steric barrier remains a formidable obstacle. baranlab.org

An alternative approach could involve a halogen-dance reaction, where a strong base could potentially induce migration of one of the chlorine atoms, creating a new site for functionalization. However, such reactions are often complex and can lead to mixtures of products. Given these considerations, direct functionalization of the dichlorobenzyl ring through directed metalation is anticipated to be a low-yielding process, if successful at all.

Cross-Coupling and Related Carbon-Carbon Bond Formations (if applicable)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstone methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.orgorganic-chemistry.org The application of these reactions to the 2,6-dichlorobenzyl system in this compound would involve the coupling of the aryl chloride bonds with suitable partners.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling of aryl chlorides is notoriously more challenging than that of the corresponding bromides or iodides due to the stronger C-Cl bond. thieme-connect.com The steric hindrance presented by the 2,6-dichloro substitution pattern further exacerbates this challenge, impeding the crucial oxidative addition step of the palladium catalyst to the C-Cl bond. thieme-connect.com

However, advancements in ligand design have led to the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can facilitate the coupling of sterically hindered aryl chlorides. thieme-connect.comrug.nl A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented in Table 1. It is important to note that achieving monocoupling would be a significant challenge, and competitive dicoupling could occur, leading to a mixture of products. The choice of catalyst, ligand, base, and reaction conditions would be critical in controlling the selectivity. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product(s) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | Mono- and di-phenylated products |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | Mono- and di-(4-methoxyphenyl) products |

Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 2,6-dichloro-substituted aryl chlorides is a demanding transformation. wikipedia.orglibretexts.orgacsgcipr.org The steric hindrance around the reaction center makes the formation of the key palladium-amide complex and subsequent reductive elimination difficult.

The use of specialized ligands, such as those from the Buchwald and Hartwig groups, would be essential for any potential success in this reaction. rug.nl A hypothetical Buchwald-Hartwig amination is outlined in Table 2. The reaction would likely require elevated temperatures and carefully optimized conditions to achieve even moderate yields of the desired amino-substituted product.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| 1 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 1-(2-Chloro-6-(morpholin-4-yl)benzyl)pyrrolidin-3-ol |

| 2 | Aniline | Pd₂(dba)₃ / BrettPhos | LHMDS | Dioxane | 1-(2-Chloro-6-(phenylamino)benzyl)pyrrolidin-3-ol |

Mechanistic Elucidation of Key Chemical Transformations

Due to the lack of specific experimental studies on the chemical transformations of this compound, the mechanistic elucidation of potential key transformations must be inferred from well-established mechanisms of similar cross-coupling reactions on sterically hindered aryl chlorides. acs.orgnih.gov

The catalytic cycle of a Suzuki-Miyaura coupling reaction involving a sterically hindered aryl chloride, such as the dichlorobenzyl moiety, is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the dichlorobenzyl ring to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and is significantly retarded by steric hindrance. thieme-connect.com The use of bulky, electron-rich ligands is crucial to facilitate this step.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride ion. The exact mechanism of transmetalation can vary depending on the specific conditions and substrates.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to complete the catalytic cycle. This step can also be influenced by the steric bulk of the coupling partners.

A similar catalytic cycle is proposed for the Buchwald-Hartwig amination, with the key difference being the involvement of an amine and the formation of a palladium-amide complex prior to reductive elimination. wikipedia.org For sterically hindered substrates, each step of these catalytic cycles presents a higher energy barrier, necessitating the use of highly active catalyst systems and optimized reaction conditions to achieve successful transformations. Computational studies on related systems have provided valuable insights into the energetics and transition states of these challenging coupling reactions. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2,6 Dichlorobenzyl Pyrrolidin 3 Ol

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and properties of chemical compounds. For 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol, these calculations can predict its three-dimensional geometry, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Calculations such as Mulliken population analysis can be employed to determine the partial atomic charges on each atom of this compound. This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule.

For instance, the chlorine atoms attached to the benzyl (B1604629) group are expected to have a significant negative charge due to their high electronegativity. The nitrogen atom in the pyrrolidine (B122466) ring would also exhibit a negative charge, making it a potential site for protonation or interaction with electrophiles. Conversely, the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms, would likely carry partial positive charges. A hypothetical distribution of Mulliken charges, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set, is presented in Table 1.

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Charge (a.u.) |

| N (pyrrolidine) | -0.65 |

| O (hydroxyl) | -0.75 |

| C (hydroxyl-bearing) | +0.25 |

| Cl (ortho) | -0.15 |

| Cl (ortho) | -0.15 |

| C (benzyl, attached to Cl) | +0.10 |

| C (benzyl, attached to Cl) | +0.10 |

Note: This data is illustrative and represents typical values that might be obtained from such a calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidine ring and the oxygen of the hydroxyl group. The LUMO, on the other hand, would be expected to be distributed over the dichlorobenzyl ring, which can act as an electron-accepting moiety. The analysis of these orbitals provides valuable information on how the molecule might interact with other chemical species. nih.gov Table 2 presents hypothetical FMO energies and related quantum chemical descriptors for the title compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity | 3.5 |

| Chemical Hardness | 3.0 |

Note: This data is illustrative and represents typical values that might be obtained from such a calculation.

Vibrational frequency analysis, based on calculations of the second derivatives of energy with respect to atomic coordinates, can predict the infrared and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. nih.gov For this compound, this analysis can confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and provide insights into the molecule's conformational state. nih.gov

Key vibrational modes would include the O-H stretch of the hydroxyl group, the C-N stretching of the pyrrolidine ring, the C-Cl stretching of the dichlorobenzyl group, and various C-H stretching and bending modes. mdpi.com The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. For instance, a study on 2,6-dichlorobenzyl alcohol identified the C-Cl stretching modes in the range of 786-829 cm⁻¹ in the IR spectrum. mdpi.com Similar assignments would be expected for the title compound.

Conformational Analysis and Energetic Landscapes

The flexibility of the pyrrolidine ring and the rotational freedom around the single bonds in this compound give rise to multiple possible conformations. Understanding the energetic landscape of these conformers is crucial for predicting the molecule's preferred shape and its biological activity.

The rotation around the C-N bond connecting the benzyl group to the pyrrolidine ring and the puckering of the pyrrolidine ring itself are the main sources of conformational isomerism. Computational methods can be used to calculate the energy barriers for these rotations, identifying the most stable (lowest energy) conformations.

The pyrrolidine ring typically adopts envelope or twisted conformations to minimize steric strain. The orientation of the hydroxyl group on the pyrrolidine ring (axial or equatorial) will also significantly influence the conformational preference. The bulky 2,6-dichlorobenzyl group will likely adopt a staggered conformation relative to the pyrrolidine ring to minimize steric hindrance. The rotational barriers for similar N-substituted pyrrolidine systems have been found to be around 16 kcal/mol.

On the pyrrolidine ring, the position and stereochemistry of the hydroxyl group are paramount. The puckering of the pyrrolidine ring is known to be influenced by substituents. For example, it has been shown that electronegative substituents at the 4-position can favor specific puckering modes. In the case of this compound, the interplay between the steric demands of the dichlorobenzyl group and the electronic and steric effects of the hydroxyl group will dictate the final conformational equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational changes, and interactions with their surroundings.

The surrounding solvent environment plays a critical role in determining the stable conformations and dynamic motions of a molecule. For a molecule like this compound, which possesses both polar (hydroxyl and nitrogen) and nonpolar (dichlorobenzyl group) regions, the choice of solvent is expected to significantly influence its conformational landscape.

In polar protic solvents, such as water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the hydroxyl group and the nitrogen atom of the pyrrolidine ring. These interactions would likely stabilize more extended conformations of the molecule. Conversely, in aprotic or nonpolar solvents, intramolecular interactions may become more dominant, potentially favoring more compact or folded conformations.

The dynamic behavior is also affected by the solvent's viscosity and polarity. The reorientation times of the molecule and the fluctuations of its dihedral angles would differ in various solvents, impacting the accessibility of different conformational states. While specific data for this compound is not available, studies on similar molecules often reveal that explicit solvent models in simulations are crucial for accurately capturing these effects. frontiersin.org

Table 1: Hypothetical Solvent Effects on the Conformation of this compound

| Solvent Type | Expected Dominant Interactions | Probable Conformational Preference |

| Polar Protic (e.g., Water) | Intermolecular Hydrogen Bonding | Extended |

| Polar Aprotic (e.g., DMSO) | Dipole-Dipole Interactions | Semi-extended |

| Nonpolar (e.g., Toluene) | Intramolecular Interactions, van der Waals | Folded/Compact |

This table is based on general principles of solute-solvent interactions and is intended to be illustrative in the absence of specific published data.

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A key potential interaction is the formation of a hydrogen bond between the hydroxyl group at the 3-position of the pyrrolidine ring and the nitrogen atom of the same ring. The feasibility and strength of such a bond would depend on the conformation of the five-membered pyrrolidine ring, which can adopt various puckered forms (envelope and twisted conformations). nih.gov

The presence of a stable intramolecular hydrogen bond can significantly restrict the conformational flexibility of the molecule, locking it into a more rigid structure. nih.gov This can have important implications for its biological activity, as it pre-organizes the molecule into a specific shape. Analysis of MD trajectories would typically involve monitoring the distance and angle between the donor (hydroxyl hydrogen) and acceptor (nitrogen lone pair) to quantify the persistence of this bond. The steric hindrance from the bulky 2,6-dichlorobenzyl group would also play a crucial role in influencing the geometry of the pyrrolidine ring and, consequently, the formation of the intramolecular hydrogen bond. nih.gov

Theoretical Prediction of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a common computational method used to calculate electronic structure and predict the chemical reactivity of molecules. nih.gov By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and other derived parameters, one can gain insight into the molecule's reactivity patterns.

Chemical reactivity descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. For this compound, these descriptors can help identify the most reactive sites for nucleophilic or electrophilic attack.

Key Reactivity Descriptors:

HOMO Energy (EHOMO): Relates to the ability to donate electrons. Higher HOMO energy indicates a better electron donor.

LUMO Energy (ELUMO): Relates to the ability to accept electrons. Lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The distribution of these orbitals across the molecule is also informative. For this compound, the HOMO is likely to have significant contributions from the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO may be distributed over the aromatic dichlorobenzyl ring. The specific energies and distributions would be influenced by the electron-withdrawing nature of the chlorine atoms.

Table 2: Representative Theoretical Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Electron attracting power |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This table presents standard definitions used in computational chemistry. The actual values for this compound would require specific DFT calculations.

The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the electron density distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this molecule, the oxygen and nitrogen atoms would be expected to be regions of negative potential.

Structure Reactivity Relationship Srr Studies of 1 2,6 Dichlorobenzyl Pyrrolidin 3 Ol and Its Derivatives

Correlating Structural Features with Synthetic Utility

The synthetic utility of 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol is intrinsically linked to its key structural features: the pyrrolidine (B122466) ring, the N-linked 2,6-dichlorobenzyl group, and the C3-hydroxyl group. Each of these components provides a handle for further chemical modification, making the molecule a versatile intermediate in the synthesis of more complex structures. nih.govresearchgate.net

The pyrrolidine core itself is a common motif in many pharmaceuticals, often derived from precursors like 4-hydroxyproline. nih.govresearchgate.net The 3-hydroxy group in this compound is a key functional handle. It can be readily oxidized to the corresponding ketone, 1-(2,6-dichlorobenzyl)pyrrolidin-3-one, which can then serve as an electrophilic center for a variety of nucleophilic additions. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution reactions, or it can be used in etherification or esterification reactions. chemrxiv.org The hydroxyl group can also direct certain reactions to a specific face of the molecule, influencing the stereochemical outcome of subsequent transformations.

The tertiary amine within the pyrrolidine ring is nucleophilic and can participate in reactions such as quaternization. However, its reactivity is sterically hindered by the bulky 2,6-dichlorobenzyl group attached to the nitrogen atom. This steric hindrance can be synthetically useful, preventing undesired N-alkylation or other reactions at the nitrogen center while transformations are carried out elsewhere on the molecule. The 2,6-dichloro substitution on the benzyl (B1604629) ring also influences the electronic properties of the nitrogen atom, making it less basic compared to a simple N-benzylpyrrolidine.

The table below summarizes the potential synthetic transformations based on the structural features of this compound.

| Structural Feature | Potential Synthetic Transformation | Product Type |

| C3-Hydroxyl Group | Oxidation (e.g., with Swern or Dess-Martin periodinane) | Ketone (1-(2,6-Dichlorobenzyl)pyrrolidin-3-one) |

| C3-Hydroxyl Group | Nucleophilic Substitution (via activation) | 3-Substituted Pyrrolidines (e.g., amines, azides) |

| C3-Hydroxyl Group | Etherification (e.g., Williamson ether synthesis) | 3-Alkoxy-pyrrolidines |

| C3-Hydroxyl Group | Esterification | 3-Ester-pyrrolidines |

| Pyrrolidine Nitrogen | N-Oxidation | N-Oxide |

| Benzyl Group | Hydrogenolysis (cleavage of N-benzyl group) | Pyrrolidin-3-ol |

These transformations highlight the role of this compound as a versatile building block for creating a library of substituted pyrrolidine derivatives.

Impact of Stereochemistry on Chemical Transformations

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-1-(2,6-dichlorobenzyl)pyrrolidin-3-ol and (S)-1-(2,6-dichlorobenzyl)pyrrolidin-3-ol. The stereochemistry at this position has a profound impact on the molecule's chemical transformations, particularly in asymmetric synthesis. nih.gov

The spatial arrangement of the hydroxyl group influences the approach of reagents to the pyrrolidine ring. In reactions where the hydroxyl group acts as a directing group, its configuration can determine the stereochemical outcome of reactions at other positions on the ring. For example, in a directed hydrogenation of a double bond introduced into the ring, the catalyst would likely coordinate to the hydroxyl group and deliver hydrogen to the same face of the molecule.

Furthermore, if the chiral pyrrolidinol is used as a ligand for a metal catalyst or as an organocatalyst itself, its stereochemistry is crucial for inducing asymmetry in the reaction it catalyzes. nih.gov Chiral pyrrolidine derivatives are widely used in asymmetric catalysis, and the enantiomeric purity of the catalyst directly correlates with the enantiomeric excess of the product. mappingignorance.orgacs.org Computational studies on substituted pyrrolidines have shown that even subtle changes in stereochemistry can lead to different transition state energies, thereby favoring the formation of one stereoisomer over another. emich.eduacs.org

The influence of stereochemistry on chemical transformations is illustrated in the following hypothetical example:

| Starting Enantiomer | Reaction Type | Potential Outcome |

| (R)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol | Directed epoxidation of an adjacent double bond | Preferential formation of one diastereomeric epoxide |

| (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol | Directed epoxidation of an adjacent double bond | Preferential formation of the other diastereomeric epoxide |

| Racemic Mixture | Same reaction | Formation of a mixture of diastereomers |

The stereochemical integrity of the C3 hydroxyl group is therefore a critical factor in any stereoselective synthesis utilizing this scaffold. beilstein-journals.org

Modulating Chemical Reactivity through Structural Alterations

The chemical reactivity of this compound can be fine-tuned by making structural alterations to the molecule. These modifications can be made to the N-substituent, the pyrrolidine ring, or the C3-hydroxyl group.

Alterations to the N-Benzyl Group: The 2,6-dichloro substitution on the benzyl group significantly impacts the reactivity of the pyrrolidine nitrogen. These electron-withdrawing chlorine atoms reduce the basicity and nucleophilicity of the nitrogen atom through an inductive effect. Replacing the 2,6-dichlorobenzyl group with other substituted benzyl groups can modulate these electronic properties. For instance, a 4-methoxybenzyl group would increase the electron density on the nitrogen, making it more basic and potentially more reactive in certain transformations. Conversely, a 4-nitrobenzyl group would further decrease its basicity. The steric bulk of the N-substituent also plays a critical role in controlling the accessibility of the nitrogen atom and can influence the conformational preferences of the pyrrolidine ring. acs.org

Modifications of the Pyrrolidine Ring: Introducing substituents onto the pyrrolidine ring itself can have a dramatic effect on reactivity. For example, the introduction of fluorine atoms, as seen in compounds like (3S,4R)-3,4-difluoroproline, can induce significant conformational changes due to stereoelectronic effects such as the gauche effect. beilstein-journals.org These conformational constraints can, in turn, alter the reactivity of the existing functional groups.

The following table provides examples of how structural alterations could modulate the reactivity of the parent compound:

| Structural Alteration | Expected Effect on Reactivity |

| Replace 2,6-dichlorobenzyl with 4-methoxybenzyl | Increased basicity and nucleophilicity of the pyrrolidine nitrogen |

| Replace 2,6-dichlorobenzyl with 4-nitrobenzyl | Decreased basicity and nucleophilicity of the pyrrolidine nitrogen |

| Introduce a C4 substituent on the pyrrolidine ring | Altered conformational equilibrium and steric environment around the C3 position |

| Convert C3-OH to C3-NH2 | Introduction of a new nucleophilic center with different reactivity profile |

These examples demonstrate that a systematic study of structural modifications can lead to a deeper understanding of the reactivity of this class of compounds and enable the design of derivatives with tailored chemical properties.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. The first step in building such a model would be to generate a dataset of compounds with varying substituents, for example, on the benzyl ring or at the C3 position. The reactivity of each of these compounds would then be measured experimentally, for instance, by determining the reaction rate constant for a particular reaction.

Next, a set of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: Hammett constants (σ), pKa, dipole moment, atomic charges.

Steric: Taft steric parameters (Es), molar refractivity, van der Waals volume.

Hydrophobic: Partition coefficient (logP).

Topological: Connectivity indices, shape indices.

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed reactivity.

A hypothetical QSRR equation for the reactivity of these compounds might look like:

log(k) = c0 + c1σ + c2Es + c3*logP

Where:

log(k) is the logarithm of the reaction rate constant (the measure of reactivity).

σ, Es, and logP are the electronic, steric, and hydrophobic descriptors, respectively.

c0, c1, c2, and c3 are the regression coefficients determined by the statistical analysis.

Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding the selection of candidates for synthesis and saving significant time and resources. Computational studies focusing on the stereoselective synthesis of substituted pyrrolidines often lay the groundwork for such QSRR models by identifying key steric and electronic factors that govern reactivity. emich.eduacs.org

Emerging Applications and Synthetic Utility in Contemporary Organic Chemistry

1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from its inherent structural features. The pyrrolidine (B122466) nucleus is a common motif in numerous FDA-approved drugs and natural alkaloids. nih.govmdpi.com This specific derivative combines the conformationally flexible, non-planar pyrrolidine ring with a dichlorobenzyl group, which can influence steric interactions and electronic properties, and a secondary alcohol, which serves as a key handle for a wide array of chemical transformations. The sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov

The structure of this compound is primed for elaboration into more complex heterocyclic systems. The hydroxyl group can be readily converted into other functionalities or eliminated to introduce unsaturation, paving the way for cyclization reactions. For instance, derivatives of pyrrolidinols can serve as precursors to functionalized aminoquinolines, a class of compounds with significant biological activity. nih.gov The general strategy involves transforming the hydroxyl group into a leaving group or other reactive moiety, enabling the formation of new rings fused to or substituted by the pyrrolidine core.

One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. nih.gov Azomethine ylides, which can be generated from pyrrolidine derivatives, react with various dipolarophiles to create complex, often spirocyclic, heterocyclic systems with high degrees of stereocontrol. nih.govmdpi.com The this compound scaffold can be modified to participate in such reactions, providing a pathway to novel polycyclic architectures that are of interest in drug discovery.

Table 1: Potential Heterocyclic Scaffolds from Pyrrolidinol Intermediates

| Starting Moiety | Reaction Type | Resulting Scaffold Example |

|---|---|---|

| Pyrroline (from dehydration of pyrrolidinol) | Cyclization/Annulation | Fused quinoline (B57606) systems nih.gov |

| Pyrrolidine-derived Azomethine Ylide | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-oxindoles] mdpi.com |

In the synthesis of complex molecules, particularly for pharmaceutical applications, the use of pre-formed, functionalized building blocks is a key strategy for improving efficiency. sigmaaldrich.comx-mol.com this compound serves as such a building block, providing a ready-made chiral core. The non-essential amino acid L-proline, a simple pyrrolidine, is frequently used as a starting point for chiral compounds. nih.gov Similarly, this substituted pyrrolidinol offers a more advanced scaffold that can be incorporated into larger target molecules.

Its role as a building block is evident in its potential contribution to the synthesis of enzyme inhibitors or receptor ligands where specific three-dimensional orientations are critical for activity. The pyrrolidine ring acts as a rigid spacer and a conformational constraint, while the hydroxyl group provides a point of attachment for other pharmacophoric elements. Nature itself utilizes the pyrrolidine core in essential molecules like proteins and alkaloids, underscoring its importance as a structural unit. mdpi.comescholarship.org

Role as a Ligand in Metal-Catalyzed Reactions

The importance of ligands in modern homogeneous transition metal catalysis is paramount, as they modulate the reactivity, selectivity, and stability of the metal center. nih.gov Pyrrolidine derivatives are widely used as ligands for transition metals and as organocatalysts. nih.gov While this compound itself may not be a primary ligand, it is an ideal precursor for the synthesis of more sophisticated chiral ligands.

The pyrrolidine nitrogen atom and the oxygen of the hydroxyl group are potential donor sites for coordinating with a metal ion. mdpi.com Through chemical modification, this simple scaffold can be transformed into a bidentate or tridentate ligand. For example, the hydroxyl group can be functionalized to introduce another coordinating group, such as a phosphine, an amine, or a thiol. The inherent chirality of the 3-hydroxy-pyrrolidine core can be transferred to the resulting metal complex, making it suitable for asymmetric catalysis—a cornerstone of modern synthesis. nih.gov The coordination of such ligands to metals like palladium, rhodium, or copper is crucial for developing catalysts for C-H functionalization, asymmetric hydrogenation, and other key transformations. nih.gov

Table 2: Potential as a Ligand Precursor

| Structural Feature | Role in Coordination | Potential Modification for Enhanced Ligation |

|---|---|---|

| Pyrrolidine Nitrogen | Lewis basic donor site (N-donor) | Remains a key coordination point |

| Hydroxyl Oxygen | Lewis basic donor site (O-donor) | Etherification/esterification to add another donor arm (e.g., phosphino-ether) |

| Chiral Center (C3) | Induces asymmetry in the metal's coordination sphere | Used to control enantioselectivity in catalytic reactions |

Contributions to Methodological Advancements in Organic Synthesis

The development of novel building blocks that offer unique reactivity or stereochemical control is a direct contribution to the advancement of synthetic methodology. The availability of compounds like this compound enables chemists to devise more convergent and stereoselective synthetic routes.

One major area of advancement is in the field of asymmetric synthesis. Using this compound as a chiral starting material allows for the synthesis of enantiomerically pure target molecules, which is critical in the pharmaceutical industry. mdpi.com Furthermore, its derivatives can be employed in organocatalysis, where small, chiral organic molecules catalyze reactions with high enantioselectivity, bypassing the need for metal catalysts.

The use of pyrrolidine derivatives in multicomponent reactions, such as those involving the generation of azomethine ylides for [3+2] cycloadditions, represents a significant methodological advance. mdpi.com These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single step. The specific substitution pattern of this compound can be exploited to control the regio- and stereoselectivity of these complex transformations.

Exploration in Novel Material Science Contexts

While the primary applications of functionalized pyrrolidines are in medicinal chemistry and catalysis, the unique structural features of this compound suggest potential for exploration in material science. There is growing interest in incorporating chiral, well-defined organic molecules into polymers and functional materials to impart specific properties.

The rigid and bulky 2,6-dichlorobenzyl group could influence the packing of molecules in the solid state through aromatic interactions, while the polar hydroxyl group provides a site for hydrogen bonding or for covalent attachment to a polymer backbone. Although direct applications of this specific compound in materials are not yet widely reported, related heterocyclic structures are being investigated for use in organic electronics, chiral separation media, and functional polymers. The synthesis of novel monomers based on this pyrrolidinol scaffold could lead to new materials with tailored optical, electronic, or recognition properties. This remains an open field for future research and development.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For example, a related pyrrolidine derivative was synthesized by heating 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography. Key parameters include solvent choice (DMF for high polarity), base (K₂CO₃ for deprotonation), and monitoring via TLC . Yield optimization often requires adjusting stoichiometry (e.g., 1:1.05 molar ratio of aldehyde to amine) and post-reaction workup (e.g., washing with NH₄Cl to remove excess base).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H NMR to confirm stereochemistry and functional groups (e.g., δ 3.3–3.3 ppm for pyrrolidine protons).

- LC-MS for molecular weight verification (exact mass: ~246.0 g/mol).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental analysis to validate empirical formula (e.g., C₁₁H₁₃Cl₂NO) .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., collagenase IC₅₀ determination via fluorogenic substrates) and cytotoxicity screening (MTT assay on cell lines like HEK293 or HepG2). For receptor-binding studies, use radioligand displacement assays (e.g., targeting GPCRs) .

Advanced Research Questions

Q. How do computational docking studies inform the design of this compound derivatives with enhanced binding affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. For collagenase, prioritize residues like Gln215 (hydrogen bonding) and Tyr201 (π-π stacking). Compare Gibbs free energy values (ΔG < -6 kcal/mol indicates strong binding) and optimize substituent positions (e.g., chlorine at 2,6 vs. 2,4 positions alters interaction distances by ~0.2 Å) .

Q. What strategies resolve contradictions in SAR data between this compound and its analogs?

- Methodological Answer : Use systematic substitution studies. For example, replacing the pyrrolidine hydroxyl group with a methyl or cyano moiety can clarify steric vs. electronic effects. Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography for structural resolution .

Q. How can lipophilicity and solubility challenges be addressed during formulation for in vivo studies?

- Methodological Answer : Derivatize the hydroxyl group to improve bioavailability. For instance, esterification with 2,6-dichlorobenzyl bromide (reacts rapidly under mild conditions) enhances lipophilicity. Assess logP via shake-flask method and solubility in PBS (pH 7.4) .

Q. What advanced techniques characterize the compound’s interaction with DNA or other biomacromolecules?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to detect conformational changes in DNA. For direct binding evidence, employ surface plasmon resonance (SPR) with immobilized DNA or electrophoretic mobility shift assays (EMSAs). Fluorescence quenching studies (e.g., ethidium bromide displacement) quantify binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.